5-bromo-2-(propan-2-yl)benzonitrile
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Overview
Description
5-Bromo-2-(propan-2-yl)benzonitrile is an organic compound characterized by a bromine atom and an isopropyl group attached to a benzonitrile ring
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 2-(propan-2-yl)benzonitrile using bromine in the presence of a suitable catalyst such as iron(III) bromide.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under different reaction conditions.
Major Products Formed:
Oxidation Products: 5-Bromo-2-(propan-2-yl)benzoic acid, 5-Bromo-2-(propan-2-yl)benzaldehyde.
Reduction Products: 5-Bromo-2-(propan-2-yl)benzylamine.
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: 5-Bromo-2-(propan-2-yl)benzonitrile has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-2-(propan-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or metabolic enzymes.
Anticancer Activity: Inhibits specific kinases or disrupts DNA replication.
Comparison with Similar Compounds
5-Bromo-2-(propan-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of benzene.
5-Bromo-2-(propan-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
Properties
CAS No. |
1369919-82-3 |
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Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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